1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate indane derivative as the starting material.
Functional Group Introduction:
Carboxylation: The final step involves the carboxylation of the indane ring to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Aminoindane-1-carboxylic acid: Similar in structure but lacks the methoxy group.
5-Methoxyindane-1-carboxylic acid: Similar in structure but lacks the amino group.
Indole derivatives: Share the indane ring structure but have different functional groups.
Uniqueness: 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID is unique due to the presence of both amino and methoxy groups on the indane ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-amino-5-methoxy-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-11(9,12)10(13)14/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
InChI Key |
CBFQGRGRYCFLRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.